molecular formula C11H11F3N2O B1525397 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270609-80-7

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B1525397
CAS RN: 1270609-80-7
M. Wt: 244.21 g/mol
InChI Key: ONDREYOIMVPCBX-UHFFFAOYSA-N
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Description

“3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” is a compound with the CAS Number: 2044712-54-9 . It has a molecular weight of 280.68 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are generally synthesized either by ring construction from different cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has sp3 hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are known for their versatility in chemical reactions . They can be efficiently modified due to the sp3 hybridization of the pyrrolidine ring .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 280.68 .

Scientific Research Applications

Pharmacophore in Drug Discovery

Pyrrolidine derivatives are employed as pharmacophore groups due to their diverse biological activities. They have been found to possess antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. Additionally, they exhibit various enzyme inhibitory effects .

Biological Activities of Pyrrolidine Alkaloids

Pyrrolidine alkaloids have shown important biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Therapeutic Applications

Compounds with pyrrolidine structures may find application in the prevention and treatment of disorders involving elevated plasma blood glucose such as hyperglycemia and diabetes-related ailments .

Chemistry Community Interest

The chemistry community has shown interest in pyrrolidine and its derivatives incorporated in bioactive molecules with target selectivity. This includes pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Pharmaceutical Effects

Pyrrolone and pyrrolidinone moieties are essential heterocyclic pharmacophores inducing prominent pharmaceutical effects. Researchers have synthesized various derivatives to explore these effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17/h1-4,9H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDREYOIMVPCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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